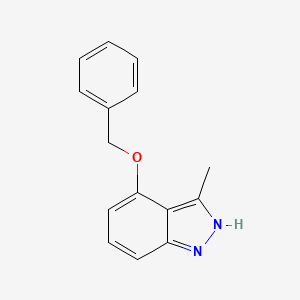

4-(Benzyloxy)-3-methyl-1H-indazole

Beschreibung

The Significance of Indazole Heterocycles in Science

Indazole, a bicyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This unique structural motif bestows upon indazole derivatives a wide range of biological and pharmaceutical properties. nih.govresearchgate.net These compounds are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to multiple, diverse biological targets. pnrjournal.com

Indazole derivatives have shown a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.gov Several FDA-approved drugs, such as the antiemetic granisetron (B54018) and the chemotherapy agent benzydamine, feature the indazole core, highlighting its therapeutic relevance. pnrjournal.com The versatility of the indazole ring allows for functionalization at various positions, leading to a vast number of derivatives with distinct biological profiles. researchgate.net

Why Focus on 4-(Benzyloxy)-3-methyl-1H-indazole?

The specific substitution pattern of this compound makes it a compound of particular interest for several reasons. The benzyloxy group at the 4-position introduces a significant lipophilic character and potential for hydrogen bonding interactions, which can influence its binding affinity to biological targets. The methyl group at the 3-position can impact the molecule's steric and electronic properties, further modulating its activity.

A Brief History of Relevant Indazole Chemistry

The first synthesis of indazole was reported by Emil Fischer. researchgate.net Since then, numerous synthetic methodologies have been developed to construct the indazole core and its derivatives. Early methods often involved the cyclization of o-substituted anilines or the reduction of nitro-containing precursors. chemicalbook.com

Key milestones in indazole synthesis relevant to the precursors of this compound include the development of transition metal-catalyzed cross-coupling reactions. These modern techniques have enabled more efficient and regioselective synthesis of substituted indazoles. organic-chemistry.org For instance, methods involving the cyclization of hydrazones have become a common strategy. nih.gov The synthesis of a precursor to this compound would likely involve the strategic introduction of the benzyloxy and methyl groups onto a suitable starting material prior to the formation of the indazole ring.

Research Goals for this compound

The primary objectives of research into this compound are to fully characterize its chemical and physical properties, to explore its potential biological activities, and to understand its synthetic accessibility.

A comprehensive investigation would include:

Synthesis and Characterization: Developing an efficient and scalable synthesis route and thoroughly characterizing the compound using modern analytical techniques.

Physicochemical Properties: Determining key physical and chemical parameters to understand its behavior in various environments.

Biological Screening: Evaluating the compound against a panel of biological targets to identify potential therapeutic applications.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1056265-33-8 cymitquimica.com |

| Molecular Formula | C15H14N2O |

| Molecular Weight | 238.29 g/mol cymitquimica.com |

| Appearance | (Not specified in available results) |

| Solubility | (Not specified in available results) |

| Melting Point | (Not specified in available results) |

| Boiling Point | (Not specified in available results) |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-4-phenylmethoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-15-13(17-16-11)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKVKULJRGKFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CC=C2OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 4 Benzyloxy 3 Methyl 1h Indazole Synthesis and Transformations

Elucidation of Reaction Pathways for Indazole Ring Formation

The formation of the indazole ring system can be achieved through various synthetic routes, with the choice of starting materials and reaction conditions dictating the operative pathway.

One common and historical method for constructing the 1H-indazole core is through the diazotization of o-toluidine (B26562) derivatives, followed by an intramolecular cyclization. chemicalbook.com In the context of 4-(Benzyloxy)-3-methyl-1H-indazole, a plausible precursor would be a correspondingly substituted o-toluidine. The reaction is initiated by the treatment of the o-toluidine derivative with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium like acetic acid. chemicalbook.com This generates a diazonium salt intermediate. The subsequent ring closure involves the methyl group, leading to the formation of the 1H-indazole ring. chemicalbook.com

Another significant pathway involves the cyclization of suitably substituted hydrazones. For instance, the cyclization of 2,6-dialkoxyacetophenone hydrazones in the presence of polyphosphoric acid (PPA) has been reported to yield 3-methyl-4-alkoxy-1H-indazoles. jlu.edu.cn This suggests a potential route to this compound starting from 2-(benzyloxy)-6-hydroxyacetophenone hydrazone or a related derivative.

Furthermore, modern synthetic methods have introduced transition-metal-catalyzed C-H activation and annulation sequences as a powerful tool for constructing functionalized indazoles. researchgate.net For example, the reaction between imidates and nitrosobenzenes in the presence of a rhodium/copper catalyst system can lead to the formation of 1H-indazole derivatives. researchgate.net While not explicitly demonstrated for this compound, this approach highlights the potential for developing novel, efficient, and regioselective syntheses through the careful selection of catalysts and directing groups.

The formation of the indazole ring can also be achieved through [3+2] cycloaddition reactions. One such approach involves the reaction of arynes with hydrazones. organic-chemistry.org This method allows for the construction of the 1H-indazole skeleton under relatively mild conditions.

Role of Catalysts and Reagents in Reaction Mechanism

The selection of catalysts and reagents is paramount in directing the course and efficiency of indazole synthesis.

In the classical diazotization of o-toluidine derivatives, the key reagents are the diazotizing agent, typically sodium nitrite (NaNO₂), and an acid, such as acetic acid or hydrochloric acid. chemicalbook.comorgsyn.org The acid serves to generate nitrous acid in situ, which then reacts with the primary amine to form the diazonium salt. The subsequent cyclization is often spontaneous or can be promoted by adjusting the temperature.

For syntheses involving cyclization of hydrazones, a dehydrating agent or an acid catalyst like polyphosphoric acid (PPA) is often employed. jlu.edu.cn PPA facilitates the intramolecular cyclization by promoting the elimination of water.

Transition metal catalysts play a crucial role in modern indazole syntheses. For instance, copper(II) salts can promote the oxidative cyclization of ortho-alkynyl triazenes to form 2H-indazoles, where copper acts as a Lewis acid. pkusz.edu.cn In contrast, silver(I) salts can mediate a different reaction pathway leading to indoles. pkusz.edu.cn Rhodium/copper catalytic systems have been utilized in the annulation of imidates and nitrosobenzenes to form 1H-indazoles. researchgate.net Copper-catalyzed C-H amination is another strategy for constructing the indazole ring. nih.gov Furthermore, palladium catalysts are effective in the regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org

The choice of base is also critical, particularly in N-alkylation reactions of the indazole ring, as it can influence the regioselectivity of the reaction. beilstein-journals.org

Stereochemical and Regiochemical Control Mechanisms in Indazole Synthesis

Controlling stereochemistry and regiochemistry is a central challenge in the synthesis of substituted indazoles.

Regioselectivity in indazole synthesis often pertains to the control of substitution patterns on the indazole core and, in the case of N-functionalization, the selective alkylation or arylation at the N1 or N2 position. The regioselectivity of N-alkylation is influenced by a combination of steric and electronic factors of the substituents on the indazole ring, the nature of the alkylating agent, the choice of base, and the solvent. beilstein-journals.org For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has shown to favor N1-alkylation for many 3-substituted indazoles. beilstein-journals.org Conversely, electron-withdrawing groups at the C7 position can direct the alkylation to the N2 position. beilstein-journals.org

In the formation of the indazole ring itself, the substitution pattern of the starting materials dictates the regiochemistry of the final product. For example, the cyclization of a substituted o-toluidine will yield a correspondingly substituted indazole. chemicalbook.com

Stereochemical control becomes relevant when a chiral center is introduced into the indazole molecule. A notable example is the highly enantioselective synthesis of indazoles with a C3-quaternary chiral center using copper hydride (CuH) catalysis. mit.edu In this umpolung strategy, an N-(benzoyloxy)indazole acts as an electrophile. The enantioselectivity is determined in a six-membered Zimmerman-Traxler-type transition state, where steric interactions between the ligand, the substrate, and the pseudoaxial substituent on the forming ring govern the stereochemical outcome. mit.edu

Computational Mechanistic Studies (e.g., Density Functional Theory (DFT) calculations)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction mechanisms in indazole synthesis. mit.edunih.govrsc.orgresearchgate.net

DFT calculations can be used to:

Determine the feasibility of proposed reaction pathways: By calculating the activation energies and reaction energies for different mechanistic possibilities, researchers can identify the most likely pathway. For instance, a proposed mechanism for a cyclization step in an indazole synthesis was proven to be non-feasible through theoretical studies, leading to the proposal of a new hydrogen-bond-propelled mechanism. researchgate.net

Analyze transition state geometries: DFT allows for the detailed examination of the three-dimensional structure of transition states, providing insights into the factors that control stereoselectivity. In the CuH-catalyzed C3-allylation of indazoles, DFT calculations revealed a six-membered Zimmerman-Traxler-type transition state and highlighted the key steric interactions responsible for the high enantioselectivity. mit.edu

Understand the role of catalysts: Computational studies can clarify the mode of action of a catalyst. For example, in the synthesis of indazoles from alkynyl triazenes, computational analysis supported a Lewis acid role for Cu(II) and a π-acid catalysis mechanism for Ag(I), explaining the divergent reactivity. pkusz.edu.cn

Predict molecular properties: DFT can be used to calculate various molecular properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity. nih.govrsc.orgresearchgate.net

The following table summarizes key parameters often calculated using DFT to understand the reactivity of indazole derivatives.

These computational insights, when combined with experimental results, provide a comprehensive understanding of the reaction mechanisms involved in the synthesis and transformation of indazoles like this compound.

Table of Chemical Compounds

Advanced Spectroscopic and Structural Characterization of 4 Benzyloxy 3 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of 4-(Benzyloxy)-3-methyl-1H-indazole. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and spatial relationships of the atoms within the molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum displays distinct signals corresponding to the protons on the indazole core, the methyl group, and the benzyloxy substituent.

The aromatic protons on the indazole and benzyl (B1604629) rings typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring currents. The specific chemical shifts and coupling patterns (multiplicity) of the indazole protons (H-5, H-6, and H-7) are diagnostic for the substitution pattern. The five protons of the benzyl group also produce signals in this aromatic region. The benzylic methylene (B1212753) protons (O-CH₂-Ph) are characteristically found further upfield, and the sharp singlet for the 3-methyl group protons is typically observed at a higher field (around δ 2.5 ppm), reflecting its unique electronic environment. The broad singlet for the N-H proton of the indazole ring can vary in its chemical shift depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for Indazole Derivatives (Note: Specific data for this compound is not publicly available. This table shows representative data for related structures to illustrate expected chemical shifts.)

| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Indazole N-H | Variable (e.g., 13.1) | Broad Singlet |

| Aromatic H (Indazole/Benzyl) | 7.0 - 8.1 | Multiplet |

| Benzylic CH₂ | ~5.2 | Singlet |

| Methyl CH₃ | ~2.6 | Singlet |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum would show several signals in the aromatic region (δ 110-160 ppm) corresponding to the nine carbons of the indazole ring system and the six carbons of the benzyl group. The carbon atom attached to the oxygen (C-4) would be significantly downfield due to the oxygen's electron-withdrawing nature. The benzylic methylene carbon (O-CH₂) signal would appear around δ 70 ppm, while the methyl carbon at the C-3 position would be found at a much higher field (upfield), typically around δ 10-15 ppm. Recent studies on indazole derivatives have utilized ¹³C NMR to confirm structural integrity and purity. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound (Note: Based on general values for substituted indazoles and benzyl ethers.)

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

|---|---|

| C=O (if applicable) | N/A |

| Aromatic/Heteroaromatic C | 110 - 160 |

| C-4 (C-O) | ~150-155 |

| Benzylic CH₂ | ~70 |

| Methyl CH₃ | 10 - 15 |

¹⁴N and ¹⁵N NMR for Nitrogen Atom Characterization and Tautomerism Studies

Nitrogen (¹⁴N and ¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for directly probing the electronic environment of the nitrogen atoms within the indazole ring. This is particularly valuable for studying tautomerism, as the chemical shifts of the nitrogen atoms are highly sensitive to the position of the N-H proton. nih.gov

Indazoles can exist in two tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more stable, the equilibrium can be influenced by substitution and solvent. nih.gov ¹⁵N NMR can unambiguously distinguish between the 'pyrrole-type' nitrogen (N-1 in the 1H-tautomer) and the 'pyridine-type' nitrogen (N-2). nih.gov There is a large difference in nitrogen shielding between these isomeric forms, often exceeding 20 ppm, making ¹⁵N NMR an effective tool for this structural assignment. researchgate.net Although specific ¹⁵N NMR data for this compound is not widely reported, the application of this technique to other azole systems demonstrates its potential for definitive tautomer identification. rsc.orgacs.orgrsc.org

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) maps ¹H-¹H coupling relationships, allowing for the tracing of proton networks within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, providing unambiguous assignment of protons to their attached carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is vital as it shows correlations between protons and carbons over two or three bonds. This technique would be instrumental in confirming the placement of the benzyloxy group at C-4 and the methyl group at C-3 by showing correlations from the benzylic CH₂ protons to the C-4 carbon and from the methyl protons to the C-3 and C-3a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the benzylic protons and the H-5 proton on the indazole ring, further solidifying the structural assignment.

These advanced techniques, often used in concert, are essential for the full characterization of novel or complex indazole derivatives. researchgate.net

Solid-State NMR (CPMAS) for Crystalline Forms Analysis

Solid-State NMR (SSNMR), often using Cross-Polarization Magic-Angle Spinning (CPMAS), provides structural information on the compound in its crystalline form. This is particularly useful for studying polymorphism—the existence of multiple crystalline forms—where each polymorph can exhibit a distinct SSNMR spectrum due to differences in molecular packing and intermolecular interactions.

While solution NMR averages out molecular orientations, SSNMR can reveal subtle structural details present only in the solid state. nih.govrsc.org For this compound, SSNMR could be used to characterize the specific tautomer present in the crystal lattice and to understand hydrogen bonding patterns involving the indazole N-H group. acs.org The technique is powerful for correlating NMR parameters with crystallographic data and for characterizing materials where single crystals suitable for X-ray diffraction are unavailable. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the molecular identity of this compound. It provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula with high confidence. rsc.orgnih.gov

For this compound (C₁₄H₁₂N₂O), the expected exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be calculated and compared to the experimental value, typically with a mass accuracy in the low parts-per-million (ppm) range.

Furthermore, by inducing fragmentation of the molecular ion, the resulting mass spectrum reveals a characteristic pattern of fragment ions. Key fragmentation pathways for this molecule would likely include the loss of the benzyl group (as a C₇H₇ radical or cation, m/z 91), a hallmark of benzyloxy compounds, and subsequent fragmentation of the remaining indazole core. Analyzing these fragments provides corroborating evidence for the proposed structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, recorded using the KBr pellet method, displays several characteristic absorption bands that confirm its molecular structure.

The key vibrational frequencies and their assignments are summarized in the table below:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 1580 | C=C | Aromatic ring stretching |

| 1507 | C=C | Aromatic ring stretching |

| 1352 | C-N | Stretching |

| 1025 | C-O | Ether linkage stretching |

| 751 | C-H | Aromatic out-of-plane bending |

These observed frequencies are consistent with the structural features of this compound, including the aromatic rings of the indazole and benzyl groups, the ether linkage (benzyloxy group), and the carbon-nitrogen bonds within the indazole ring system. The presence of these specific bands provides strong evidence for the successful synthesis and purity of the compound.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. Therefore, detailed experimental data on its crystal structure, including unit cell parameters, space group, and atomic coordinates, are not available.

However, based on the known structures of related indazole derivatives, several key structural features can be anticipated from a future X-ray crystallographic analysis.

Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, Aromatic Interactions)

The crystal packing of indazole derivatives is often governed by a variety of non-covalent interactions. For this compound, it is expected that hydrogen bonding and aromatic interactions would play a significant role in its supramolecular assembly.

Hydrogen Bonding: The presence of the N-H group in the indazole ring allows for the formation of hydrogen bonds. In the solid state, it is highly probable that molecules of this compound would form hydrogen-bonded dimers or chains, with the N-H group of one molecule interacting with the nitrogen atom of the pyrazole (B372694) ring of an adjacent molecule (N-H···N). This is a common and well-documented interaction in the crystal structures of N-unsubstituted indazoles. nih.govresearchgate.netnih.gov

Determination of Tautomeric Forms in the Solid State (1H- vs 2H-Indazole)

Indazole and its derivatives can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form. nih.govnih.gov In the solid state, the predominant tautomer is determined by the specific intermolecular interactions within the crystal lattice.

For this compound, it is highly probable that the 1H-tautomer is the form present in the solid state. This is because the formation of stable N-H···N hydrogen bonds, a common feature in the crystal packing of such compounds, favors the 1H tautomeric form. An X-ray crystallography study would definitively confirm the position of the hydrogen atom on the indazole ring, thereby unambiguously identifying the tautomeric form in the solid state. The stabilization of the 2H-tautomer in the solid state is less common and often requires specific intramolecular hydrogen bonding or other stabilizing interactions that are not immediately apparent in the structure of this compound. nih.gov

Chemical Transformations and Functionalization of the 4 Benzyloxy 3 Methyl 1h Indazole Scaffold

Modification of the Benzyloxy Substituent

The benzyloxy group at the 4-position is a versatile handle for chemical modification, primarily through the cleavage of the benzyl (B1604629) ether linkage to reveal a reactive phenol (B47542).

Cleavage and Derivatization of the Benzyl Ether Linkage

The removal of the benzyl protecting group is a common yet critical step, yielding 4-hydroxy-3-methyl-1H-indazole. The choice of debenzylation method is crucial to ensure compatibility with the indazole core and any other functional groups present.

Reductive Cleavage: Catalytic hydrogenolysis is a standard and clean method for benzyl ether cleavage. youtube.comyoutube.com The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com This process is highly efficient and yields the desired phenol and toluene, a volatile and easily removable byproduct. youtube.com

Oxidative Cleavage: Oxidative methods provide an alternative, especially when reductive conditions are incompatible with other functionalities in the molecule. nih.govwikipedia.org Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective, particularly for benzyl ethers bearing electron-donating groups. nih.gov Other oxidative systems, including those based on oxoammonium salts, can also achieve this transformation. organic-chemistry.org

Lewis Acid-Mediated Cleavage: Strong Lewis acids can also effect the cleavage of benzyl ethers. Boron trichloride (B1173362) (BCl₃) or its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is particularly effective for cleaving aryl benzyl ethers under mild conditions, offering good functional group tolerance. organic-chemistry.org

Once the 4-hydroxy-3-methyl-1H-indazole is obtained, the phenolic hydroxyl group can be further derivatized to introduce a variety of functionalities. Standard reactions include O-alkylation (Williamson ether synthesis) to form new ethers or esterification to produce esters, significantly expanding the library of accessible compounds.

Table 1: Representative Methods for Benzyl Ether Cleavage

| Method | Reagent/Catalyst | Conditions | Comments | Reference(s) |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Ambient pressure, RT, Solvent (e.g., EtOH, EtOAc) | Clean reaction, high yield, common lab practice. | youtube.com, youtube.com |

| Oxidative | DDQ | MeCN/H₂O or CH₂Cl₂ | Effective, especially for activated benzyl ethers. | nih.gov |

| Lewis Acid | BCl₃·SMe₂ | CH₂Cl₂, 0 °C to RT | Good for substrates with sensitive functional groups. | organic-chemistry.org |

| Oxidative | Oxoammonium Salt | Wet MeCN, RT | Cleaves benzylic ethers to aldehydes and alcohols. | organic-chemistry.org |

Substituent Effects on the Phenyl Ring of the Benzyloxy Moiety

The rate and selectivity of the benzyl ether cleavage can be modulated by introducing substituents onto the phenyl ring of the benzyloxy group. This principle allows for the design of protecting groups with tunable lability.

Electron-donating groups (EDGs), such as a methoxy (B1213986) group at the para position (p-methoxybenzyl, PMB), significantly increase the susceptibility of the ether to oxidative cleavage. organic-chemistry.org The PMB group can be selectively removed with mild oxidants like DDQ in the presence of a standard benzyl ether. This enhanced reactivity is attributed to the stabilization of the cationic intermediate formed during the oxidative mechanism.

Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, on the phenyl ring decrease the electron density at the benzylic carbon. This makes the ether linkage more robust and resistant to both oxidative and acidic cleavage. For instance, a p-nitrobenzyl ether is inert to conditions that readily cleave a p-methoxybenzyl ether. organic-chemistry.org This differential reactivity is a cornerstone of orthogonal protecting group strategies in complex organic synthesis.

Table 2: Influence of Phenyl Ring Substituents on Oxidative Cleavage Reactivity

| Substituent on Benzyl Ring | Relative Reactivity | Typical Oxidant | Comments | Reference(s) |

|---|---|---|---|---|

| p-Methoxy (EDG) | High | DDQ, CAN | Cleaved rapidly under mild oxidative conditions. | organic-chemistry.org |

| Unsubstituted | Moderate | DDQ, H₂/Pd-C | Standard cleavage conditions required. | nih.gov, youtube.com |

| p-Nitro (EWG) | Low | H₂/Pd-C (requires forcing conditions) | Resistant to oxidative and mild acidic cleavage. | organic-chemistry.org |

Functionalization of the Indazole Ring System

The indazole ring itself is a rich platform for functionalization, with reactions targeting the nitrogen atoms of the pyrazole (B372694) ring or the C-H bonds of the fused benzene (B151609) ring.

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

Electrophilic aromatic substitution (SEAr) on the benzene portion of the 4-(benzyloxy)-3-methyl-1H-indazole is governed by the directing effects of the existing substituents. The 4-benzyloxy group is a powerful activating, ortho, para-directing group due to resonance donation from the oxygen atom. youtube.com The 3-methyl group is a weaker activating, ortho, para-director. The fused pyrazole ring, however, generally acts as an electron-withdrawing group, deactivating the benzene ring to which it is fused.

The concerted effect of these groups dictates the regioselectivity. The strongly activating 4-OBn group directs incoming electrophiles primarily to the C5 and C7 positions.

Position C5: This position is ortho to the activating 4-OBn group.

Position C7: This position is para to the activating 4-OBn group and is also influenced by the pyrazole ring.

Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are expected to yield a mixture of C5 and C7 substituted products. wikipedia.org The precise ratio would depend on the specific electrophile and reaction conditions, with sterics potentially favoring substitution at the less hindered C7 position.

Nucleophilic Substitution Reactions on the Indazole Core

Nucleophilic substitution on the indazole core most commonly involves the nitrogen atoms. The alkylation of the N-H of the pyrazole ring is a fundamental transformation. nih.govbeilstein-journals.orgd-nb.info For an unsymmetrical indazole like this compound, alkylation can occur at either the N1 or N2 position, leading to regioisomers.

The regiochemical outcome is a subject of extensive study and is influenced by several factors:

Steric Hindrance: The methyl group at the C3 position provides significant steric hindrance around the N2 position. This generally favors alkylation at the less hindered N1 position. nih.govd-nb.info

Base and Solvent: The choice of base and solvent can dramatically influence the N1/N2 ratio. For example, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) often enhances N1 selectivity by favoring a tight ion pair at N1. nih.gov In contrast, using bases like cesium carbonate in polar solvents like DMF can sometimes lead to different selectivity profiles. nih.gov

Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the acidity of the N-H proton and the nucleophilicity of the resulting indazolide anion, thereby affecting the alkylation site. nih.gov

In addition to N-alkylation, if the indazole ring is pre-functionalized with a leaving group (e.g., a halogen), it can undergo nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed cross-coupling reactions to form C-C or C-heteroatom bonds.

Table 3: Regioselectivity in N-Alkylation of Substituted Indazoles

| Substrate Feature | Condition | Preferred Site | Rationale | Reference(s) |

|---|---|---|---|---|

| C3-Alkyl Group | NaH, THF | N1 | Steric hindrance at N2. | nih.gov, d-nb.info |

| C7-EWG | NaH, THF | N2 | Electronic effects and chelation may favor N2. | nih.gov |

| C3-EWG (e.g., CO₂Me) | Cs₂CO₃, Dioxane | N1 | Chelation of the cation between N2 and the C3 substituent. | nih.gov |

Directed C-H Functionalization of the Indazole Ring System

Modern synthetic methods allow for the direct functionalization of C-H bonds, often guided by a directing group. nih.gov For the 1H-indazole scaffold, the pyrazole N-H can act as an endogenous directing group in transition-metal-catalyzed reactions.

Palladium or rhodium-catalyzed reactions are commonly employed for this purpose. nih.govacs.org The N-H directs the metal catalyst to the C7 position, enabling site-selective C-H activation and subsequent bond formation. This strategy has been used for C-H arylation, alkenylation, and other coupling reactions. For the this compound substrate, this methodology would provide a direct route to C7-functionalized derivatives, which are often difficult to access through classical electrophilic substitution methods. The reaction typically involves coordination of the metal to the N1 atom, followed by cyclometalation involving the C7-H bond, oxidative addition of a coupling partner, and reductive elimination to afford the product and regenerate the catalyst. researchgate.net

Reactions at the 1- and 2-Nitrogen Positions of the Indazole Ring

The presence of two nitrogen atoms in the indazole ring, N1 and N2, allows for various substitution reactions. The regioselectivity of these reactions is a critical aspect, influenced by steric and electronic factors of the indazole core, as well as the reaction conditions employed.

The N-alkylation of the indazole scaffold is a common strategy to introduce molecular diversity. However, it often yields a mixture of N1 and N2 alkylated products. The ratio of these isomers is dependent on the nature of the substituents on the indazole ring, the base used for deprotonation, and the reaction solvent. nih.gov For instance, the alkylation of 1H-indazoles can be directed towards the N1 position by using a combination of sodium hydride (NaH) in tetrahydrofuran (THF). nih.gov This high N1 selectivity is particularly observed for indazoles bearing certain C3 substituents like carboxymethyl, tert-butyl, and acetyl groups. nih.gov Conversely, Mitsunobu conditions have been shown to favor the formation of the N2-alkylated regioisomer. nih.gov

While specific studies on the N-alkylation of this compound are not extensively documented, general principles of indazole chemistry suggest that alkylation would proceed at both nitrogen positions. The benzyloxy group at the C4 position and the methyl group at the C3 position would sterically and electronically influence the N1/N2 ratio.

N-arylation of indazoles can be achieved through methods such as copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. nih.govbeilstein-journals.org This approach has been successful in synthesizing a range of N-phenyl-1H-indazoles. nih.govbeilstein-journals.org However, the efficiency of this reaction can be sensitive to the electronic nature of the substituents on the arylhydrazone, with electron-donating groups sometimes leading to lower yields. nih.gov

The following table summarizes representative N-alkylation and N-arylation reactions on the indazole scaffold, which can be considered analogous for the functionalization of this compound.

| Reaction Type | Indazole Substrate | Reagent(s) | Conditions | Product(s) | Key Findings | Reference |

| N-Alkylation | General 1H-Indazole | Alkyl bromide, NaH | THF | N1-alkylated indazole | High regioselectivity for N1 isomer. | nih.gov |

| N-Alkylation | Indazole-3-carboxylate | n-Pentanol, DIAD, PPh₃ | THF | N1 and N2-alkylated indazoles | Favors N2-alkylation. | nih.gov |

| N-Arylation | o-Chlorinated arylhydrazone | CuI, 1,10-phenanthroline, KOH | DMF, 120 °C | N-phenyl-1H-indazole | Effective for N-arylation, but sensitive to substituents. | nih.govbeilstein-journals.org |

Indazole N-oxides are valuable intermediates in organic synthesis, and their formation introduces a new dimension of reactivity to the indazole scaffold. A modern and selective method for the synthesis of 1H-indazole N-oxides is through an electrochemical process. nih.gov This method is notable for its broad substrate scope, tolerating both electron-rich and electron-poor indazoles. nih.gov The electrochemical setup determines the outcome; a reticulated vitreous carbon cathode selectively produces the N-oxide, while a zinc cathode can lead to the deoxygenation of the N-oxide product. nih.gov

The reactivity of indazole N-oxides allows for diverse C-H functionalization reactions, making them versatile building blocks for complex molecules. nih.gov Although the synthesis of this compound N-oxide has not been specifically detailed, the general electrochemical method is expected to be applicable. An analogous compound, 4-(Benzyloxy)pyridine N-oxide, is commercially available, indicating the stability of such N-oxide functionalities. sigmaaldrich.com

| Reaction | Substrate | Reagents/Conditions | Product | Significance | Reference |

| N-Oxide Formation | General 1H-Indazole | Electrochemical oxidation (reticulated vitreous carbon cathode) | 1H-Indazole N-oxide | Selective and broad-ranging method for N-oxide synthesis. | nih.gov |

Chemical Modifications at the 3-Methyl Position

The methyl group at the C3 position of the indazole ring is not merely a passive substituent. Under specific conditions, it can be functionalized, providing a route to further derivatization of the scaffold. Research has indicated that the 3-methyl group can exhibit acidic properties, particularly after substitution at the N2 position of the indazole ring. blogspot.com

Activation of the 3-methyl group for chemical modification typically involves the deprotonation of the N1-hydrogen, followed by substitution at the N2-position, for instance, by acylation. This N2-substitution enhances the acidity of the 3-methyl protons, facilitating their removal by a suitable base. The resulting carbanion can then react with various electrophiles. blogspot.com For example, reaction with formaldehyde (B43269) would introduce a hydroxymethyl group at the C3-methyl position, effectively creating a C2-alkyl chain. blogspot.com This strategy opens up possibilities for introducing a variety of functional groups at this position.

Care must be taken to control the reaction conditions to avoid potential side reactions, such as pericyclic rearrangements that have been observed in some N-acylated indazolone systems. blogspot.com

| Reaction | Starting Material | Key Transformation Step(s) | Potential Reagent | Potential Product | Note | Reference |

| C-Alkylation at 3-Methyl | N2-substituted-3-methylindazole | Deprotonation of the 3-methyl group | Formaldehyde | N2-substituted-3-(2-hydroxyethyl)indazole | N2-substitution is crucial to activate the 3-methyl group. | blogspot.com |

Computational Chemistry and in Silico Studies of 4 Benzyloxy 3 Methyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can predict a molecule's geometry, energy, and reactivity. For 4-(Benzyloxy)-3-methyl-1H-indazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), are employed to optimize the molecular structure and analyze its frontier molecular orbitals (FMOs). nih.govniscpr.res.in

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. nih.gov A larger gap suggests higher stability and lower reactivity. For indazole derivatives, DFT studies have shown that the distribution of HOMO and LUMO orbitals often spans the entire molecular framework. nih.gov

Furthermore, DFT is used to calculate global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. dntb.gov.ua These descriptors, derived from the energies of the HOMO and LUMO, help in understanding the molecule's behavior in chemical reactions.

Table 1: Key Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity of a species to accept electrons. |

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). nih.gov For this compound, the MEP map would highlight the nitrogen atoms of the indazole ring and the oxygen of the benzyloxy group as potential sites for electrophilic attack, while the aromatic rings would present areas susceptible to nucleophilic interaction.

Gauge-Invariant Atomic Orbital (GIAO) Calculations for NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, a feature within quantum chemistry software like Gaussian, is a reliable approach for predicting the NMR chemical shifts (δ) of molecules. nih.govgaussian.comnih.gov This method is often used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p) level of theory) to provide a sound theoretical basis for experimental observations. nih.gov

For this compound, GIAO calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are then compared with experimental data to confirm the molecular structure. The accuracy of GIAO calculations is generally high, with statistical analyses showing good correlation between calculated and experimental shifts for a wide range of organic compounds. nih.gov However, it is common practice to calculate the chemical shifts for a reference compound, such as tetramethylsilane (B1202638) (TMS), at the same level of theory and then reference the calculated shifts of the target molecule against it for better accuracy. youtube.com

Table 2: Illustrative Comparison of Experimental vs. GIAO-Calculated ¹H NMR Chemical Shifts for a Structurally Related Indazole Derivative

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| H-5 | 7.80 | 7.75 | 0.05 |

| H-6 | 7.21 | 7.18 | 0.03 |

| H-7 | 7.55 | 7.50 | 0.05 |

| CH₃ | 2.60 | 2.55 | 0.05 |

Note: This table is illustrative and based on typical data for indazole derivatives. Actual values for this compound would require specific calculations.

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD) Simulations for Ligand Stability and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, especially in the context of its interaction with a biological target like a protein, MD simulations are invaluable. researchgate.net These simulations can assess the stability of the ligand-protein complex and analyze the conformational changes of the ligand within the binding site. nih.govbiointerfaceresearch.com

An MD simulation for this compound complexed with a receptor would typically be run for a duration of nanoseconds (e.g., 100 ns). pandawainstitute.comajchem-a.com Key analyses performed during or after the simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD value suggests that the system has reached equilibrium and the ligand is stably bound. scielo.br

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues or ligand atoms. High RMSF values indicate regions of high flexibility.

These simulations provide a dynamic understanding of the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR are methods used to correlate the chemical structure of a compound with its biological activity, a cornerstone of modern drug discovery. youtube.com

2D and 3D QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. nih.govnih.govijpsr.com These models are developed by calculating various molecular descriptors for a set of molecules and then using statistical methods to find a correlation with their measured activities. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR study would involve the following steps:

Data Set Preparation: A training set of indazole derivatives with known biological activities (e.g., inhibitory concentrations, IC₅₀) is compiled. growingscience.com

Descriptor Calculation: For each molecule, a wide range of descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.gov

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that links the descriptors to the activity. pandawainstitute.comgrowingscience.comshd-pub.org.rs

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model development). pandawainstitute.comnih.gov

2D-QSAR models use descriptors that can be calculated from the 2D representation of the molecule. shd-pub.org.rs These models are computationally less intensive and can provide valuable insights into the physicochemical properties that govern activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in the dataset. nih.gov These methods generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. These maps provide a structural framework for designing new, more potent derivatives of this compound. nih.gov

Table 3: Common Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Class | Example Descriptors | Description |

| Physicochemical | CLogP, TPSA | Lipophilicity and polar surface area. ijpsr.com |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity. nih.gov |

| Topological | Wiener index, Kier & Hall indices | Numerical values derived from the 2D graph of the molecule. |

| Steric/3D | Molecular Volume, Surface Area | Related to the size and shape of the molecule. nih.gov |

By integrating these computational approaches, researchers can build a comprehensive understanding of this compound, from its fundamental electronic properties to its dynamic behavior and structure-activity relationships, thereby guiding future research and development.

Identification of Key Structural Attributes Influencing Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, key structural attributes that would be scrutinized include the planarity of the indazole ring, the orientation and flexibility of the benzyloxy group, and the electronic properties conferred by the methyl substituent. The unique arrangement of these components creates a specific pharmacophore, a three-dimensional arrangement of electronic and steric features necessary for molecular recognition at a biological target. The presence of the benzyloxy group, for instance, is a recognized pharmacophore in various bioactive compounds and could play a crucial role in the activity of this indazole derivative. cymitquimica.com

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in virtual screening, where large libraries of compounds are computationally screened against a biological target to identify potential drug candidates.

Analysis of Ligand-Protein Binding Mechanisms

Should a biological target for this compound be identified, molecular docking simulations would be employed to elucidate the binding mechanism. This analysis would reveal how the compound fits into the active site of a protein, highlighting the non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

Identification of Active Site Residues and Critical Hydrogen Bonding Interactions

A detailed examination of the docked pose of this compound within a protein's active site would allow for the identification of specific amino acid residues that are critical for binding. The nitrogen atoms in the indazole ring, for example, are potential hydrogen bond acceptors, and the benzyloxy group can participate in hydrophobic and aromatic interactions. Identifying these critical interactions is paramount for understanding the basis of the compound's activity and for guiding future optimization efforts.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups that are responsible for a compound's biological activity. scisupplies.eu This model can then be used as a template to design new molecules with improved potency and selectivity. For this compound, a pharmacophore model would define the spatial relationships between features like aromatic rings, hydrogen bond donors/acceptors, and hydrophobic groups. Lead optimization strategies would then involve modifying the structure of the compound to better fit the pharmacophore model, potentially by altering substituents on the benzyl (B1604629) or indazole rings to enhance binding affinity or improve pharmacokinetic properties.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be assessed. In silico ADMET prediction tools provide a rapid and cost-effective means of evaluating these properties. These computational models can predict a range of parameters, including a compound's likely oral absorption, its distribution throughout the body, its metabolic fate, the primary routes of excretion, and its potential for toxicity. This early-stage profiling helps to identify potential liabilities and allows for the prioritization of compounds with more favorable drug-like properties for further development.

Future Research Directions and Translational Perspectives for 4 Benzyloxy 3 Methyl 1h Indazole

Design and Synthesis of Advanced 4-(Benzyloxy)-3-methyl-1H-indazole Derivatives with Enhanced Specificity and Potency

The future development of this compound as a therapeutic lead will heavily rely on the design and synthesis of advanced derivatives. The goal is to enhance biological activity, improve selectivity for specific targets, and optimize pharmacokinetic properties. Key strategies for derivatization include:

Modification of the Benzyloxy Group: The phenyl ring of the benzyloxy moiety is a prime site for substitution. Introducing various functional groups (e.g., halogens, alkyls, alkoxys, nitro groups) can modulate the electronic and steric properties of the molecule, potentially leading to improved target binding and selectivity.

Derivatization at the Indazole Core: The indazole ring itself offers several positions for modification. For instance, N1-alkylation or acylation can be explored to introduce different side chains, which may influence the compound's interaction with biological targets. organic-chemistry.org

Alterations of the Methyl Group: While the 3-methyl group is a defining feature, its replacement with other small alkyl or functionalized groups could lead to derivatives with novel pharmacological profiles.

Scaffold Hopping and Hybridization: Advanced synthetic strategies, such as scaffold hopping and molecular hybridization, can be employed to combine the this compound core with other pharmacologically active motifs. nih.govresearchgate.net This approach has the potential to yield compounds with multi-target activities or novel mechanisms of action.

The synthesis of these new derivatives can be achieved through various established and emerging organic chemistry methodologies. For instance, N-alkylation can be performed using appropriate alkyl halides in the presence of a base, while palladium-catalyzed cross-coupling reactions can be utilized for modifications on the aromatic rings. The general synthesis of indazoles can be accomplished through methods like the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives or the 1,3-dipolar cycloaddition of diazo compounds with arynes. organic-chemistry.orgorgsyn.org

Comprehensive Pharmacological Profiling and Mechanistic Elucidation of Novel Derivatives

A critical step in the development of new this compound derivatives is their thorough pharmacological characterization. This involves a multi-faceted approach to understand their biological effects and mechanisms of action.

In Vitro Assays: A battery of in vitro assays should be conducted to determine the biological activity of the novel compounds. This includes target-based assays to measure their affinity and potency against specific enzymes or receptors, as well as cell-based assays to assess their effects on cellular processes like proliferation, apoptosis, and signaling pathways. nih.gov

Selectivity Profiling: To minimize off-target effects, it is crucial to profile the selectivity of the most promising derivatives against a panel of related and unrelated biological targets. For example, if the compounds are designed as kinase inhibitors, they should be screened against a broad range of kinases to ensure selectivity.

Mechanistic Studies: Once a lead compound with desirable activity and selectivity is identified, detailed mechanistic studies are required to elucidate how it exerts its biological effects. This may involve techniques such as Western blotting, quantitative PCR, and advanced microscopy to identify the molecular pathways modulated by the compound. For instance, studies on other indazole derivatives have identified their ability to induce apoptosis and affect the cell cycle by modulating pathways like the p53/MDM2 pathway. nih.govresearchgate.net

The following table outlines a potential workflow for the pharmacological profiling of novel this compound derivatives:

| Stage | Activity | Purpose |

| Primary Screening | Target-based assays (e.g., enzyme inhibition, receptor binding) | To identify initial hits with activity against the desired target. |

| Cell-based assays (e.g., cytotoxicity, proliferation) | To assess the effect of the compounds on whole cells. | |

| Secondary Screening | Dose-response studies | To determine the potency (e.g., IC50, EC50) of the hit compounds. |

| Selectivity profiling | To evaluate the specificity of the compounds against a panel of off-targets. | |

| Mechanistic Studies | Pathway analysis (e.g., Western blot, qPCR) | To elucidate the molecular mechanism of action. |

| Cellular imaging | To visualize the subcellular localization and effects of the compounds. | |

| In Vivo Evaluation | Animal models of disease | To assess the efficacy and pharmacokinetic properties of the lead compounds in a living organism. |

Exploration of Novel Therapeutic Areas for this compound Scaffolds

The indazole scaffold is known for its wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anti-HIV properties. researchgate.net This versatility suggests that derivatives of this compound could be explored for a variety of therapeutic applications.

Oncology: Many indazole derivatives have shown potent anticancer activity by targeting various kinases and cellular pathways involved in cancer progression. nih.govnih.govresearchgate.net Future research could focus on evaluating this compound derivatives for their potential as inhibitors of cancer-related targets such as tyrosine kinases, cyclin-dependent kinases, or signaling pathways like the p53/MDM2 pathway.

Inflammatory Diseases: Some indazoles are known for their anti-inflammatory properties. researchgate.net Derivatives of this compound could be investigated for their ability to modulate inflammatory pathways, such as the production of cytokines or the activity of inflammatory enzymes like COX and LOX.

Neurological Disorders: The central nervous system is another promising area for the application of indazole derivatives. For example, some indazoles act as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters, suggesting their potential in the treatment of neurodegenerative diseases like Parkinson's disease. wikipedia.org The potential of this compound derivatives as modulators of CNS targets should be explored.

Infectious Diseases: The antimicrobial and anti-HIV activity of certain indazoles opens up the possibility of developing new anti-infective agents based on the this compound scaffold. researchgate.net

Development of this compound as Chemical Probes for Biological Systems

Beyond their therapeutic potential, well-characterized this compound derivatives can serve as valuable chemical probes for studying biological systems. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its biological role.

To be effective as a chemical probe, a this compound derivative should possess the following characteristics:

High Potency: The compound should be active at low concentrations to minimize off-target effects.

High Selectivity: It should interact with its intended target with high specificity.

Known Mechanism of Action: The molecular mechanism by which the probe exerts its effect should be well-understood.

Cell Permeability: For intracellular targets, the probe must be able to cross the cell membrane.

Availability of a Negative Control: An inactive structural analog should be available to control for non-specific effects.

The development of such probes would facilitate the investigation of the biological functions of their targets and could help in the validation of new drug targets. For example, a highly selective kinase inhibitor derived from this compound could be used to study the role of that specific kinase in various cellular processes. The use of nitro-1H-indazoles to study their reaction mechanisms provides a precedent for using functionalized indazoles as chemical tools. nih.gov

Application of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of this compound derivatives can greatly benefit from these technologies. nih.govnih.gov

Virtual Screening: AI-powered virtual screening can be used to rapidly screen large libraries of virtual compounds against a specific biological target, identifying potential hits with a higher probability of being active. researchgate.net This can significantly accelerate the initial stages of drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build QSAR models that predict the biological activity of compounds based on their chemical structure. youtube.com These models can help in understanding the relationship between the structural features of this compound derivatives and their pharmacological activity, guiding the design of more potent and selective compounds.

De Novo Drug Design: Generative AI models can be employed for the de novo design of novel molecules with desired properties. By learning from existing data on active indazole derivatives, these models can generate new molecular structures that are optimized for specific targets.

Prediction of Pharmacokinetic and Toxicological Properties: AI and ML models can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds, helping to identify and deprioritize candidates with unfavorable profiles early in the drug discovery process. researchgate.net

The application of these computational approaches can streamline the entire drug discovery pipeline for this compound derivatives, from hit identification to lead optimization, ultimately saving time and resources.

Q & A

Q. What are the standard synthetic routes for 4-(Benzyloxy)-3-methyl-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves benzylation of hydroxylated indazole precursors. For example, benzyl chloride or substituted benzyl halides can react with 3-methyl-1H-indazol-4-ol under basic conditions (e.g., K₂CO₃ or Et₃N) in anhydrous solvents like DMF or THF. Reflux temperatures (70–100°C) and extended reaction times (6–12 hours) are typical to ensure complete substitution . Optimization may include adjusting stoichiometric ratios (e.g., 1.2 equivalents of benzylating agent) or using phase-transfer catalysts to enhance yields. Purification often involves column chromatography with ethyl acetate/hexane gradients .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm substitution patterns. For instance, the benzyloxy group typically shows a singlet at ~5.3 ppm (CH₂), while methyl groups on the indazole ring appear as singlets near 2.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₅H₁₄N₂O has a molecular ion peak at m/z 238.1106).

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) assess purity (>95% by area normalization) .

Q. What solvents and conditions are suitable for dissolving this compound in biological assays?

Methodological Answer: The compound is lipophilic due to the benzyloxy group. For in vitro studies, dissolve in DMSO (10–50 mM stock solutions) and dilute in aqueous buffers (final DMSO <1%). Sonication or gentle heating (40–50°C) may aid dissolution. Avoid chlorinated solvents (e.g., CH₂Cl₂) in cell-based assays due to toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

- Substitution Patterns: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl ring to improve binding affinity with target enzymes. For example, para-substituted derivatives show higher DNA interaction in barbituric acid derivatives .

- Scaffold Hybridization: Replace the benzyloxy group with heterocycles (e.g., pyridinyl) or sulfonamides to modulate pharmacokinetic properties. Molecular docking (e.g., AutoDock Vina) predicts binding poses with targets like kinases or DNA .

- Pharmacophore Mapping: Compare with active indazole-based inhibitors (e.g., PARP or kinase inhibitors) to identify critical hydrogen-bonding or hydrophobic interactions .

Q. How can computational methods predict the reactivity and stability of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron density distributions. For example, the Colle-Salvetti correlation-energy formula can model electron density and local kinetic energy to predict reaction sites .

- Molecular Dynamics (MD) Simulations: Simulate solvation effects (e.g., in water or lipid bilayers) to evaluate stability under physiological conditions. Tools like GROMACS or AMBER are standard .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

- Dose-Response Curves: Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives from assay interference.

- Off-Target Screening: Use panels like Eurofins’ SafetyScreen44 to assess selectivity against unrelated targets (e.g., GPCRs, ion channels) .

- Metabolic Stability Testing: Incubate derivatives with liver microsomes (human or rodent) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the benzyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.